molecular formula C9H6BrFN2S B14027946 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine

5-(4-Bromo-3-fluorophenyl)thiazol-2-amine

Cat. No.: B14027946
M. Wt: 273.13 g/mol
InChI Key: IWUJEJRAPQXFPP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their cyclic structures containing at least one atom other than carbon proving essential for the development of new therapeutic agents. rroij.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in drug design. ijnrd.org These scaffolds are prevalent in a vast number of natural products, including vitamins, hormones, and antibiotics, which often serve as the inspiration for synthetic drugs.

The utility of heterocyclic scaffolds lies in their structural diversity and the unique physicochemical properties imparted by the heteroatoms (commonly nitrogen, sulfur, and oxygen). rroij.com These atoms can influence a molecule's polarity, solubility, lipophilicity, and hydrogen bonding capacity. rroij.com Such modifications are crucial for optimizing a drug candidate's ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profile, enhancing its ability to reach its biological target and exert a therapeutic effect. rroij.com Furthermore, the rigid frameworks of heterocyclic rings can help to properly orient functional groups for optimal interaction with enzymes and receptors, leading to higher potency and selectivity. rroij.comnih.gov

The 2-Aminothiazole (B372263) Moiety as a Versatile Pharmacophore

Within the vast family of heterocyclic compounds, the thiazole (B1198619) ring—a five-membered ring containing both sulfur and nitrogen—is a prominent feature in many pharmaceuticals. When a primary amine group is attached at the second position, it forms the 2-aminothiazole moiety, a structure recognized as a "privileged pharmacophore" in drug discovery. nih.govresearchgate.net This designation is due to its recurrence in a wide array of biologically active compounds and its ability to serve as a cornerstone for the synthesis of molecules with diverse therapeutic applications. mdpi.comresearchgate.net

The 2-aminothiazole core is a key component in several clinically approved drugs, such as the anticancer agent Dasatinib. nih.gov Its versatility stems from the reactive amino group, which provides a synthetic handle for introducing various substituents, allowing chemists to fine-tune the molecule's biological activity. researchgate.net The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives is a testament to their significance. nih.govmdpi.com

Table 1: Reported Biological Activities of 2-Aminothiazole Derivatives
Biological ActivityTherapeutic AreaReference
Anticancer / AntitumorOncology nih.govmdpi.comnih.gov
Antimicrobial (Antibacterial & Antifungal)Infectious Diseases nih.govmdpi.com
Anti-inflammatoryImmunology/Rheumatology mdpi.comrsc.org
AntiviralInfectious Diseases nih.govnih.gov
AnticonvulsantNeurology nih.gov
AntitubercularInfectious Diseases mdpi.comnih.gov
AntihypertensiveCardiology nih.gov
AntioxidantGeneral Health nih.govmdpi.com

Overview of Halogenated Phenylthiazol-2-amine Derivatives in Academic Research Contexts

The compound 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine belongs to the class of halogenated phenylthiazol-2-amine derivatives. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the phenyl ring of a pharmacologically active molecule is a common and powerful strategy in medicinal chemistry to modulate its properties. nih.gov Halogens can alter a compound's electronic nature, lipophilicity, and metabolic stability, which can profoundly impact its biological activity.

Structure-activity relationship (SAR) studies on this class of compounds have yielded important insights:

Anticancer Activity : Research has shown that the presence of electron-withdrawing halogen groups on the phenyl ring can enhance the cytotoxic effects of 2-aminothiazole derivatives against cancer cell lines. nih.gov For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed significant anticancer potential against a human breast adenocarcinoma cell line (MCF7). nih.gov Similarly, derivatives of N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide have demonstrated potent inhibitory effects in cancer-related assays. nih.govmdpi.com The position of the halogen is also critical; for some series, meta-halogen substitution on the phenyl ring showed better antitumor activity than other positions. nih.gov

Antimicrobial Activity : The type and position of the halogen can influence antibacterial and antifungal efficacy. Some studies suggest that small halogen substituents, like fluorine, can induce excellent antimicrobial activity, while larger halogens like bromine or multiple chlorine atoms may decrease it. nih.gov In one series of thiazolyl-thiourea derivatives, compounds with a 3-chloro-4-fluorophenyl group showed promising efficacy against staphylococcal species. nih.govmdpi.com

The specific combination of a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring in this compound represents a distinct halogenation pattern. This pattern combines a larger, more lipophilic halogen (bromine) with a small, highly electronegative one (fluorine). This arrangement is of interest to medicinal chemists as it could confer a unique combination of steric and electronic properties, potentially leading to novel interactions with biological targets and a distinct pharmacological profile compared to mono-halogenated or differently substituted analogues. While specific data for this compound are not widely published, its structure firmly places it within an active area of research focused on discovering new anticancer and antimicrobial agents. nih.govresearchgate.netrasayanjournal.co.in

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Halogenated Phenylthiazol-2-amines
Halogen SubstituentPosition on Phenyl RingObserved Impact on Biological ActivityReference
Bromopara (4-position)Associated with significant anticancer and antimicrobial potential in some derivatives. nih.govmdpi.com
Fluoropara (4-position)Can induce excellent antimicrobial activity; also found in potent anticancer derivatives. mdpi.comnih.gov
Chlorometa (3-position)Showed better antitumor activity compared to other positions in a specific series. nih.gov
3-Chloro-4-fluorometa and paraDemonstrated promising efficacy against staphylococcal species in thiourea (B124793) derivatives. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

IWUJEJRAPQXFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)F)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 4 Bromo 3 Fluorophenyl Thiazol 2 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) ring system is a well-established field in organic chemistry, with several reliable methods available. These can be broadly categorized into classical one-pot condensations and more elaborate multi-step sequences.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. rsc.orgasianpubs.orgorganic-chemistry.orgorganic-chemistry.org In its classic form, this reaction involves the condensation of an α-haloketone with a thiourea (B124793). For the specific synthesis of 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine, the logical precursors would be 2-halo-1-(4-bromo-3-fluorophenyl)ethanone and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Over the years, numerous adaptations to the Hantzsch synthesis have been developed to improve yields, simplify procedures, and enhance the "green" credentials of the reaction.

In Situ Halogenation: One significant adaptation involves the in situ generation of the α-haloketone. Instead of using a pre-synthesized and often lachrymatory α-haloketone, the corresponding ketone (e.g., 1-(4-bromo-3-fluorophenyl)ethanone) can be reacted with thiourea in the presence of a halogenating agent like iodine or bromine. researchgate.netrsc.org This approach avoids the isolation of the intermediate and can be performed as a one-pot procedure.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Hantzsch reaction compared to conventional heating methods. nih.gov

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free versions of the Hantzsch synthesis have been reported. organic-chemistry.orgorganic-chemistry.org These reactions are typically carried out by heating a mixture of the neat reactants, which can simplify purification and reduce chemical waste. organic-chemistry.org

Hantzsch Synthesis Adaptation Key Reagents Typical Conditions Advantages
Classical Method α-Haloketone, ThioureaReflux in ethanolWell-established, reliable
In Situ Halogenation Ketone, Thiourea, IodineHeating in a suitable solventOne-pot procedure, avoids lachrymatory intermediates
Microwave-Assisted α-Haloketone, ThioureaMicrowave irradiationRapid reaction times, often higher yields
Solvent-Free α-Haloketone, ThioureaNeat, heatingEco-friendly, simplified work-up

Multi-Step Synthesis Strategies

While the Hantzsch synthesis is highly convergent, multi-step strategies offer greater flexibility for introducing complex functionality or for building the thiazole ring on a solid support. These routes often construct the thiazole ring from acyclic precursors through a series of defined steps.

One such strategy involves the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides. nih.govmdpi.com This process begins with the nucleophilic substitution of an aniline (B41778) onto 3-ethoxyacryloyl chloride to form a 3-ethoxy-N-arylpropenamide. Subsequent treatment with N-bromosuccinimide (NBS) generates an α-bromo intermediate, which is then cyclized with thiourea to install the 2-aminothiazole ring. mdpi.com

Another versatile multi-step approach starts with a pre-functionalized thiazole, such as 2-amino-5-bromothiazole. nih.govmdpi.com The 2-amino group can first be acylated, and the bromo group at the 5-position can then be used as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce the desired aryl moiety (e.g., the 4-bromo-3-fluorophenyl group). nih.govmdpi.com This retrosynthetic approach allows for the late-stage introduction of the aryl group, which is beneficial for generating a library of analogs.

A further example is the synthesis of naphthalimide aminothiazoles, which begins with 4-bromo-1,8-naphthalic anhydride. nih.govmdpi.com Condensation with thiosemicarbazide (B42300) followed by cyclization with an α-halogenated carbonyl compound affords the aminothiazole scaffold, which can be further functionalized. nih.govmdpi.com

Derivatization Strategies and Functionalization of the this compound Core

The core structure of this compound possesses several sites amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships. These sites include the 2-amino group, the thiazole ring itself, and the peripheral phenyl moiety.

Modifications at the 2-Amino Group

The exocyclic 2-amino group is a primary site for derivatization due to its nucleophilic character. A wide range of transformations can be performed at this position.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. nih.govmdpi.com A common transformation is the reaction with chloroacetyl chloride, which installs a reactive chloroacetamide handle. researchgate.netsemanticscholar.org This handle can be further displaced by various nucleophiles to generate a diverse library of compounds. nih.gov

Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates provides a straightforward route to N-thiazolyl ureas and thioureas, respectively. nih.gov

Schiff Base Formation: Condensation with various aldehydes results in the formation of imines, also known as Schiff bases. nih.govmdpi.com These can serve as intermediates for further reactions or be evaluated as final compounds.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Modification Type Reagent Class Example Reagent Resulting Functional Group
Acylation Acid Chlorides / AnhydridesChloroacetyl chlorideAmide
Urea Formation IsocyanatesPhenyl isocyanateUrea
Thiourea Formation IsothiocyanatesPhenyl isothiocyanateThiourea
Schiff Base Formation AldehydesBenzaldehydeImine
Sulfonylation Sulfonyl Chloridesp-Toluenesulfonyl chlorideSulfonamide

Substituent Variations on the Thiazole Ring

Direct functionalization of the thiazole ring of a pre-formed 5-aryl-2-aminothiazole can be challenging. The C4 position is the most likely site for electrophilic substitution, though the reactivity is influenced by the existing substituents.

A more common strategy to introduce diversity on the thiazole ring is to incorporate different building blocks during the synthesis. For instance, using substituted thioureas in the Hantzsch synthesis can lead to N-substituted 2-aminothiazoles.

However, some direct modifications are possible:

Halogenation: The 2-aminothiazole ring can undergo electrophilic halogenation, typically at the C5 position if it is unsubstituted. jocpr.com However, in the target compound, the C5 position is already occupied.

Diazotization and Substitution: The 2-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles, including halogens. mdpi.comnih.gov This Sandmeyer-type reaction effectively replaces the amino group, allowing for the introduction of chloro, bromo, or iodo substituents at the C2 position. nih.gov Subsequent nucleophilic substitution of these halogens, for example with fluoride (B91410) ions, can also be achieved. nih.gov

Transformation Position Reagents Resulting Structure
Diazotization/Halogenation C2NaNO₂, HX, CuX2-Halo-5-arylthiazole
Nucleophilic Substitution C5Br₂, NaHCO₃/DMF, then Nu⁻2-Amino-5-Nu-thiazole

Substitutions and Transformations on the Phenyl Moiety

The 4-bromo-3-fluorophenyl group offers two key handles for further chemical modification: the bromine atom and, to a lesser extent, the fluorine atom.

Palladium-Catalyzed Cross-Coupling: The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds by reacting the bromo-substituted compound with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position of the phenyl ring, profoundly altering the molecule's steric and electronic properties.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally less reactive than bromine in cross-coupling, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly because it is activated by the presence of other electron-withdrawing groups on the ring. nih.govbeilstein-journals.org Strong nucleophiles can displace the fluoride, although this may require harsh conditions.

Other Transformations: The bromo group can also be converted into other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through other transition-metal-catalyzed processes like Buchwald-Hartwig amination (to form C-N bonds) or cyanation reactions.

Transformation Type Target Atom Key Reagents Resulting Modification
Suzuki-Miyaura Coupling BromineAr-B(OH)₂, Pd catalyst, BaseReplacement of Br with an aryl group
Buchwald-Hartwig Amination BromineR₂NH, Pd catalyst, BaseReplacement of Br with an amino group
Nucleophilic Substitution FluorineStrong Nucleophile (e.g., RO⁻)Replacement of F with a nucleophile
Lithiation-Quench Brominen-BuLi, then Electrophile (E⁺)Replacement of Br with E

Characterization Techniques for Synthesized Compounds (Methodological Focus)

Spectroscopic Methods

Spectroscopic techniques are fundamental to the characterization of novel chemical entities. They rely on the interaction of molecules with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: This technique provides information about the chemical environment, connectivity, and number of protons in a molecule. For analogs of this compound, the aromatic region of the spectrum is particularly informative. Protons on the phenyl ring exhibit complex splitting patterns (multiplets, doublets of doublets) due to coupling with each other and with the fluorine atom. doi.orgnih.gov The chemical shifts (δ) are influenced by the electronic effects of the bromine and fluorine substituents. mdpi.com The protons of the thiazole ring and the amine group appear as distinct signals, with the NH₂ protons often seen as a broad singlet. rsc.orgmdpi.com

¹³C NMR: This method provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In the ¹³C NMR spectra of these compounds, the carbon atoms of the thiazole and phenyl rings resonate in the aromatic region (typically δ 100-170 ppm). rsc.org The carbon atom attached to the fluorine exhibits splitting due to C-F coupling. rsc.org The carbons directly bonded to the electronegative nitrogen and sulfur atoms of the thiazole ring can be identified by their characteristic chemical shifts. rasayanjournal.co.indergipark.org.tr

Interactive Table 1: Representative NMR Data for 2-Aminothiazole Analogs

Compound Nucleus Chemical Shift (δ, ppm) Key Assignments
4-(4-Bromophenyl)-2-thiazolamine rsc.org ¹H NMR 7.75 (d, 2H), 7.54 (d, 2H), 7.12 (s, 2H), 7.05 (s, 1H) Aromatic (phenyl), NH₂, Aromatic (thiazole)
¹³C NMR 168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.8 C=N (thiazole), C-NH₂, Phenyl carbons, C-S (thiazole)
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine mdpi.com ¹H NMR 7.39–7.44 (m, 2H), 7.49 (s, 1H), 7.70–7.73 (m, 1H), 8.04–8.08 (m, 3H), 8.73 (s, 1H), 9.13 (s, 1H) Aromatic (fluorophenyl & bromophenyl), Ar-NH, NH

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are commonly used. mdpi.com For compounds containing bromine, the mass spectrum shows a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. mdpi.comrasayanjournal.co.in This results in two peaks of nearly equal intensity separated by two mass units (e.g., M+ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. rasayanjournal.co.in

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The IR spectra of 2-aminothiazole derivatives display characteristic absorption bands.

Interactive Table 2: Typical IR Absorption Frequencies for 2-Aminothiazole Analogs

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
Amine (N-H) Stretching 3200 - 3400 mdpi.comrasayanjournal.co.in
Aromatic C-H Stretching 3000 - 3100 rasayanjournal.co.in
Thiazole Ring (C=N) Stretching 1630 - 1650 mdpi.comrasayanjournal.co.in
Aromatic C=C Stretching 1450 - 1570 rasayanjournal.co.in
C-F Stretching 1000 - 1100 rasayanjournal.co.in
C-Br Stretching 600 - 700 rasayanjournal.co.in

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization by determining the exact three-dimensional arrangement of atoms in the crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.govmdpi.com Analysis of crystal structures of analogs reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group and the thiazole nitrogen, which dictate the crystal packing. nih.govresearchgate.net

Interactive Table 3: Representative Crystallographic Data for a Thiazole Analog

Parameter 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine nih.gov
Chemical Formula C₁₁H₁₁BrN₂O₂S
Crystal System Triclinic
Space Group P-1
a (Å) 7.4873 (2)
b (Å) 8.0359 (2)
c (Å) 10.6428 (3)
α (°) 86.571 (2)
β (°) 77.633 (2)
γ (°) 85.330 (2)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) confirms the empirical formula and the purity of the synthesized compound. mdpi.comrasayanjournal.co.in

Biological Evaluation and Mechanistic Investigations of 5 4 Bromo 3 Fluorophenyl Thiazol 2 Amine Analogs

Anticancer Activity and Mechanisms of Action

Derivatives of the core 5-(4-bromo-3-fluorophenyl)thiazol-2-amine structure have demonstrated notable anticancer properties. These compounds have been systematically evaluated through a variety of assays to determine their efficacy and mode of action against cancer cells.

Cell-Based Antiproliferative Assays (e.g., IC50, MTT assay)

The antiproliferative effects of these analogs are commonly quantified using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from these assays.

For instance, a series of novel 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines demonstrated dose-dependent cytotoxicity in MTT assays. researchgate.net Similarly, new 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones, derived from thiosemicarbazone, also showed antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com One compound with a bromide substitution exhibited moderate cytotoxic activity with IC50 values of 31.5 ± 1.91 μM and 51.7 ± 3.13 μM against MCF-7 and HepG2 cells, respectively. mdpi.com

Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that compounds with an oxime moiety had potent cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values ranging from 2.47 to 5.42 µM, surpassing the efficacy of cisplatin. mdpi.com

The table below summarizes the IC50 values for selected thiazole (B1198619) derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound with bromide substitutionMCF-731.5 ± 1.91
Compound with bromide substitutionHepG251.7 ± 3.13
Compound 22 (oxime derivative)A5492.47
Compound 21 (oxime derivative)A5495.42
Compound 25A5498.05
Compound 26A54925.4
Cisplatin (Reference)A54911.71

Targeted Enzyme Inhibition Studies

The anticancer effects of this compound analogs are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. premera.com Aberrant tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov

Bcr/Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). researchgate.net Imatinib, a Bcr-Abl tyrosine kinase inhibitor, has revolutionized the treatment of CML. premera.com Research has focused on developing new inhibitors that can overcome resistance to existing therapies. core.ac.uk

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, including lung and colon cancer. nih.gov Thiazole-containing compounds have been investigated as potential EGFR inhibitors. mdpi.com

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. mdpi.com Topoisomerase IIα is a key target for several clinically used anticancer drugs. nih.govmdpi.com A series of 2-substituted benzoxazoles, which can be considered structural analogs, were investigated for their inhibitory activities on eukaryotic DNA topoisomerase II. researchgate.net For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topoisomerase II inhibitor with an IC50 value of 71 µM. researchgate.net

Karyopherin subunit beta-1 (KPNB1), also known as importin β1, is a nuclear transport receptor that is overexpressed in several types of cancer cells. nih.gov It plays a crucial role in the nuclear import of various proteins, including those involved in cell proliferation and survival. nih.gov Inhibition of KPNB1 has been shown to suppress cancer cell growth. nih.govnih.gov An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was found to have strong anticancer activity by targeting KPNB1. nih.gov This suggests that KPNB1 is a promising target for the development of novel anticancer agents based on the thiazole scaffold. nih.gov

Protein farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a process known as prenylation. This post-translational modification is crucial for the function of several proteins involved in signal transduction pathways that promote cell growth and proliferation, including the Ras protein. Inhibition of protein farnesyltransferase has been explored as a potential anticancer strategy.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a therapeutic strategy for various conditions. While specific inhibitory data for this compound is not detailed in the reviewed literature, the broader class of thiazole-containing sulfonamides and related derivatives has been investigated for this activity.

Studies on new series of thiazolyl-benzenesulfonamide derivatives have demonstrated potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). These compounds exhibited IC50 values ranging from 113 to 395.8 nM for hCA I and 91.9 to 516 nM for hCA II, with corresponding Ki values also in the nanomolar range. researchgate.net Similarly, coumarylthiazole derivatives have been synthesized and evaluated, with the most potent compound showing IC50 values of 5.63 µM and 8.48 µM against hCA I and hCA II, respectively. researchgate.net

Furthermore, research into benzothiazole (B30560) derivatives incorporating amino acid moieties has revealed significant inhibitory activity, particularly against hCA V and hCA II, with inhibition constants (Ki) in the low micromolar range. nih.gov For instance, some of these conjugates displayed Ki values ranging from 2.9 to 88.1 µM. nih.gov These findings underscore the potential of the thiazole scaffold as a building block for designing effective carbonic anhydrase inhibitors. nih.govrsc.org

Table 1: Carbonic Anhydrase Inhibition by Thiazole Analogs This table is interactive. Click on the headers to sort the data.

Compound Class Isoenzyme Inhibition Metric Value
Thiazolyl-benzenesulfonamides hCA I IC50 113 - 395.8 nM
Thiazolyl-benzenesulfonamides hCA II IC50 91.9 - 516 nM
Thiazolyl-benzenesulfonamides hCA I Ki 77.38 - 319.59 nM
Thiazolyl-benzenesulfonamides hCA II Ki 62.79 - 425.89 nM
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide hCA I IC50 5.63 µM
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide hCA II IC50 8.48 µM
Amino acid-benzothiazole conjugates hCA II Ki 32.1 - 88.1 µM
DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer therapies. Thiazole-based compounds have emerged as a promising class of DHFR inhibitors.

Although direct inhibitory data for this compound was not found, studies on related analogs highlight the potential of this chemical family. For example, a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their DHFR inhibitory activity. The most potent compounds, featuring a 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety, demonstrated significant inhibition with IC50 values as low as 0.123 µM and 0.291 µM. nih.gov

In the context of antimicrobial activity, novel thiophenyl-pyrazolyl-thiazole hybrids have been designed as potential DHFR inhibitors. Certain derivatives from this class exhibited remarkable suppression of M. tuberculosis DHFR, with IC50 values of 4.21 µM, 5.70 µM, and 10.59 µM, comparing favorably to the reference drug trimethoprim (B1683648) (IC50 = 6.23 µM). acs.org These structure-activity relationship studies emphasize that the thiazole core is a key structural element for potent DHFR inhibition. acs.orgresearchgate.net

Table 2: DHFR Inhibition by Thiazole Analogs This table is interactive. Click on the headers to sort the data.

Compound Class Target Organism/Enzyme IC50 Value (µM)
Imidazo[2,1-b]thiazole derivative Human DHFR 0.123
Imidazo[2,1-b]thiazole derivative Human DHFR 0.291
Thiophenyl-pyrazolyl-thiazole hybrid M. tuberculosis DHFR 4.21
Thiophenyl-pyrazolyl-thiazole hybrid M. tuberculosis DHFR 5.70
Thiophenyl-pyrazolyl-thiazole hybrid M. tuberculosis DHFR 10.59

Induction of Cellular Apoptosis and Related Pathways

Analogs of this compound have demonstrated significant potential in inducing apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of many effective cancer therapies.

Research on phthalimide (B116566) derivatives of 5-phenylthiazol-2-amines, including a 5-(4-bromophenyl) analog, has shown potent cytotoxic activity linked to apoptosis. nih.gov The mechanism of action for these compounds appears to involve the intrinsic apoptotic pathway, which is characterized by DNA fragmentation and the activation of caspase-3. nih.govmdpi.com The 1,3-thiazole nucleus is recognized for its ability to induce apoptosis through caspase activation. nih.gov

Further mechanistic studies on related compounds reveal that apoptosis induction is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov For instance, one N-benzylindolin-2-one derivative was found to increase the level of active caspase-3 by 18.3-fold and active caspase-9 by 16.7-fold in MCF-7 breast cancer cells, strongly indicating the involvement of the intrinsic, mitochondria-mediated pathway. mdpi.com The ability of 5-ene-2-arylaminothiazol-4(5H)-ones to reduce mitochondrial membrane potential further supports this mechanism. mdpi.com The collective evidence suggests that the phenylthiazol-2-amine scaffold is a promising framework for developing novel pro-apoptotic anticancer agents. nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, analogs of the title compound have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

For example, studies on a fluorinated benzothiazole analog, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrated that drug exposure caused MCF-7 breast cancer cells to arrest in the G1 and S phases of the cell cycle. nih.gov Other related thiazole derivatives have been found to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net A series of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, for instance, showed that the most potent compound induced G2/M arrest in HeLa cells, which was followed by apoptosis. nih.gov This arrest was associated with the activation of key cell cycle regulatory proteins such as cdc2 and cyclin B1. nih.gov

Antimicrobial Activity and Mechanistic Insights

The thiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. Analogs of this compound have been evaluated for their efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative)

Thiazole derivatives have shown considerable promise as antibacterial agents. Studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which include bromo-substituted analogs, revealed activity against both standard and resistant bacterial strains. mdpi.com For these compounds, minimum inhibitory concentrations (MICs) against resistant strains like MRSA, Escherichia coli, and Pseudomonas aeruginosa were in the range of 29.8–433.5 µM. mdpi.com

In another study, 4-(indol-3-yl)thiazole-2-amines were tested against a panel of Gram-positive and Gram-negative bacteria, with MICs ranging from 0.06 to 1.88 mg/mL. mdpi.com Notably, S. aureus was often the most resistant strain, while S. typhimurium was among the most sensitive. mdpi.com The structure-activity relationship in these series often indicates that the nature and position of substituents on the phenyl ring are crucial for antibacterial potency. mdpi.com For instance, in some series, a 4-bromo substitution on the phenyl ring significantly influenced activity. nih.gov

Table 3: Antibacterial Activity of Selected Phenylthiazole Analogs This table is interactive. Click on the headers to sort the data.

Compound Class Bacterium Activity Metric Value
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Standard Strains MIC 26.3–378.5 µM
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Resistant Strains (MRSA, E. coli, P. aeruginosa) MIC 29.8–433.5 µM
4-(Indol-3-yl)thiazole-2-amines Gram-positive & Gram-negative MIC 0.06–1.88 mg/mL
4-(Indol-3-yl)thiazole-2-amines Gram-positive & Gram-negative MBC 0.12–3.75 mg/mL
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives P. aeruginosa ATCC 29853 MIC 15.625–31.25 µg/mL
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives E. coli ATCC 25922 MIC 62.5–125 µg/mL

Antifungal Efficacy

In addition to their antibacterial properties, thiazole derivatives have been recognized for their activity against fungal pathogens. Research into various classes of these compounds has demonstrated efficacy against clinically relevant fungi.

For example, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones displayed very good antifungal activity, with MICs ranging from 27.7 to 578 µM. mdpi.com Similarly, 4-(indol-3-yl)thiazole-2-amines were effective against a panel of fungi with MICs between 0.06 and 1.88 mg/mL, with some analogs showing potency comparable or superior to the reference drug ketoconazole (B1673606) against certain fungal species. mdpi.com

In another series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, compounds showed activity against Aspergillus fumigatus and Syncephalastrum racemosum with MICs as low as 0.12 µg/mL and 0.24 µg/mL, respectively. nih.gov The antifungal activity is also highly dependent on the substitution pattern, with small halogen substituents like fluorine often inducing excellent activity, while larger halogens like bromine can sometimes decrease it, depending on the specific scaffold. nih.gov

Table 4: Antifungal Activity of Selected Thiazole Analogs This table is interactive. Click on the headers to sort the data.

Compound Class Fungus Activity Metric Value
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Various Fungi MIC 27.7–578 µM
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Various Fungi MFC 55.4–1156.0 µM
4-(Indol-3-yl)thiazole-2-amines Various Fungi MIC 0.06–1.88 mg/mL
4-(Indol-3-yl)thiazole-2-amines Various Fungi MFC 0.12–3.75 mg/mL
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives A. fumigatus MIC 0.12–7.81 µg/mL
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives S. racemosum MIC 0.24–7.81 µg/mL

Potential Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiazole derivatives is a subject of extensive research, with investigations pointing toward several potential mechanisms of action. mdpi.comjchemrev.com The core structure of the thiazole ring is a key feature in numerous drugs, and its derivatives have been shown to possess a broad spectrum of antimicrobial activities. nih.gov One of the primary mechanisms suggested is the disruption of the bacterial cell membrane. mdpi.com Thiazole derivatives often exhibit an amphiphilic nature, possessing both hydrophobic and hydrophilic components, which facilitates their ability to permeate the lipid-rich cell membranes of bacteria. mdpi.com This characteristic may allow them to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com

The mechanisms of antibacterial action can be broadly categorized into several groups: inhibition of cell wall formation, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis, as well as interference with metabolic pathways. jchemrev.com For instance, Sulfathiazole, a well-known thiazole derivative, demonstrates significant antibacterial properties. jchemrev.com The introduction of various substituents onto the thiazole molecular framework can produce encouraging results against tested bacterial strains, suggesting that structural modifications can fine-tune the antimicrobial potency and potentially the mechanism of action. mdpi.com While the precise mechanisms for many newer analogs are still under investigation, the ability to interfere with fundamental cellular processes remains a cornerstone of their observed antimicrobial effects. jchemrev.commdpi.com

Other Pharmacological Activities and Biological Target Elucidation

Beyond their antimicrobial properties, thiazole-based compounds, including analogs of this compound, have been explored for a wide array of other pharmacological activities. Their versatile structure makes them promising candidates for targeting various biological pathways involved in different pathologies. mdpi.comresearchgate.net

Thiazole derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging harmful free radicals and mitigating oxidative stress. researchgate.netmdpi.com The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.comnih.govnih.gov

The primary mechanism behind their free-radical scavenging ability often involves hydrogen atom transfer. nih.gov Compounds featuring electron-repelling groups are identified as potential free radical scavengers. nih.gov For example, studies on triazole derivatives, which are structurally related to thiazoles, have shown that the hydrogen atoms on amine groups play a pivotal role in the scavenging mechanism. nih.gov In one study, a series of thiosemicarbazones with phenol (B47542) fragments were used to synthesize new thiazole derivatives. mdpi.com The resulting compounds showed that their antioxidant activity, tested via ABTS radical scavenging and ferric reducing capacity, exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com Another study on phenolic thiazoles found that several synthesized compounds presented important ABTS radical scavenging properties, with some showing lower IC₅₀ values than the standard, ascorbic acid. nih.gov This indicates a potent ability to neutralize free radicals. nih.gov

Table 1: Antioxidant Activity of Selected Thiazole Analogs

Compound TypeAssayResult (IC₅₀ Value)Reference CompoundReference
Phenolic Thiazole (5a)ABTSLower than Ascorbic AcidAscorbic Acid nih.gov
Phenolic Thiazole (7b)ABTSLower than Ascorbic AcidAscorbic Acid nih.gov
Thiazole with 2,6-di-tert-butylphenol (B90309) fragmentABTS & Ferric Reducing CapacityHigher activity than BHT4-methyl-2,6-di-tert-butylphenol (BHT) mdpi.com
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 × 10⁻³ MN/A nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 × 10⁻⁵ MN/A nih.gov

Thiazole and its derivatives are recognized for their anti-inflammatory activities, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and is upregulated during inflammation. brieflands.comtandfonline.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. tandfonline.com

Several studies have focused on designing thiazole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.govtandfonline.com For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were evaluated, leading to the identification of a potent and selective COX-2 inhibitor. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov In another study, a new series of imidazo[2,1-b]thiazole analogs were synthesized and evaluated, with all compounds showing selective inhibition of the COX-2 isoenzyme with IC₅₀ values in the potent 0.08-0.16 µM range. brieflands.com The type and size of substituents on the thiazole ring system were found to affect both the potency and selectivity of COX-2 inhibition. brieflands.com

Table 2: COX-1/COX-2 Inhibitory Activity of Thiazole Analogs

Compound SeriesTargetKey Finding (IC₅₀)SelectivityReference
4-Substituted thiazole analogues of indomethacin (2a)COX-20.3 nMSelective for COX-2 nih.gov
Imidazo[2,1-b]thiazole analogs (6a-g)COX-20.08 - 0.16 µMSelective for COX-2 brieflands.com
Benzo[d]thiazole analog (2d)COX-20.28 µMS.I. > 18.6 rawdatalibrary.net
Pyrazolyl-thiazolidinone (16a)COX-2N/AS.I. = 134.6 tandfonline.com
5-adamantylthiadiazole-based thiazolidinone (3)COX-11.08 µMSelective for COX-1 nih.gov

Thiazole derivatives have also been identified as potent inhibitors of other clinically relevant enzymes, such as α-glucosidase and urease. Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus, as it slows the breakdown of carbohydrates and regulates postprandial hyperglycemia. nih.gov Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria like Helicobacter pylori, and its inhibition is a target for treating gastric ulcers. researchgate.net

A study on 2-imino-1,3-thiazolines, which share a core structure, revealed significant and selective α-glucosidase inhibitory activity. nih.gov One derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, exhibited an IC₅₀ value of 1.47 µM, which was approximately 24 times more potent than the standard drug, acarbose. nih.gov

In the context of urease inhibition, hybrid compounds with a thiazole-thiazolidinone structure have been synthesized and evaluated. researchgate.net One such compound demonstrated an IC₅₀ value of 1.80 µM against urease. researchgate.net Another series of hydrazine-clubbed 1,3-thiazoles were all found to be potent inhibitors of urease, with IC₅₀ values ranging from 110 to 440 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 490 nM). nih.gov

Table 3: Urease and α-Glucosidase Inhibition by Thiazole Analogs

Compound TypeEnzyme TargetInhibitory Activity (IC₅₀)Standard Inhibitor (IC₅₀)Reference
2-Imino-1,3-thiazoline (6d)α-glucosidase1.47 ± 0.05 µMAcarbose (35.1 ± 0.14 µM) nih.gov
Thiazole-thiazolidinone hybrid (4)α-glucosidase3.61 ± 0.59 µMAcarbose researchgate.net
Thiazole-thiazolidinone hybrid (4)Urease1.80 ± 0.80 µMThiourea researchgate.net
Hydrazine-clubbed 1,3-thiazoleUrease110 - 440 nMThiourea (490 ± 10 nM) nih.gov

The thiazole nucleus is a structural component of interest in the search for novel anticonvulsant agents for the treatment of epilepsy. tandfonline.combiointerfaceresearch.com Thiazole-containing compounds have been synthesized and evaluated in various preclinical models of seizures, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice. tandfonline.commdpi.com

A study of thiazole-bearing 4-thiazolidinones identified several compounds with excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com The presence of the thiazole core is considered a key pharmacophoric feature contributing to this activity. biointerfaceresearch.com For example, 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione showed high anticonvulsant activity in the MES model. tandfonline.com The design of new anticonvulsants often involves combining different heterocyclic cores, and the thiazole ring has been successfully incorporated into hybrid molecules to enhance activity. mdpi.com The evaluation of novel thiopyrano[2,3-d]thiazole derivatives also identified compounds with pronounced anticonvulsant effects in the pentylenetetrazole-induced seizure test. nih.gov

In Vivo Preclinical Pharmacological Evaluation (Mechanism-Oriented Studies)

The translation of in vitro findings into a physiological context is achieved through in vivo preclinical evaluations, which are critical for understanding the pharmacological profile of new chemical entities. For thiazole derivatives, these studies have been instrumental in confirming their therapeutic potential and exploring their mechanisms of action in living systems.

In the realm of anti-inflammatory research, selected thiazole derivatives demonstrating potent in vitro COX inhibition were advanced to in vivo models. For example, benzo[d]thiazole analogs with good in vitro COX-2 inhibitory effects also showed significant anti-inflammatory activity in an ear edema model and analgesic effects in an acetic acid-induced writhing test. rawdatalibrary.net Furthermore, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives showed excellent in vivo anti-inflammatory activity, which was higher than the control drug indomethacin. nih.gov Subsequent enzymatic assays confirmed these compounds as effective COX-1 inhibitors, and importantly, an evaluation of their ulcerogenic effects revealed no gastric damage, highlighting a potential advantage. nih.gov

The anticonvulsant properties of thiazole derivatives have been extensively validated through in vivo models. biointerfaceresearch.com Compounds are typically screened in mice using the MES and scPTZ tests to determine their efficacy against different types of seizures. tandfonline.com For instance, novel thiazolidine-4-one substituted thiazoles were evaluated in vivo, leading to the identification of a lead molecule with potent antiepileptic activity and low neurotoxicity, as assessed by the rotorod test. biointerfaceresearch.com

In vivo studies have also been crucial for evaluating the antioxidant and antitumor activities of thiazole derivatives. journalajrb.com A study investigating thiazole derivatives containing a coumarin (B35378) moiety against Ehrlich ascites carcinoma (EAC) cells in mice showed a significant reduction in tumor volume and number, along with an increased lifespan. journalajrb.com These compounds also exhibited in vivo antioxidant properties, evidenced by a decrease in malondialdehyde and an increase in catalase and glutathione (B108866) levels, and were shown to induce apoptosis. journalajrb.com

Application in Animal Models for Mechanism-Based Research

The therapeutic potential of 2-aminothiazole (B372263) derivatives, a class of compounds to which this compound belongs, has been substantiated through various in vivo studies. These investigations in animal models have been crucial in elucidating the mechanisms of action, particularly in the context of anticancer activities. While direct in vivo mechanistic studies on this compound itself are not extensively documented in publicly available literature, research on structurally related analogs provides significant insights into the potential pathways through which such compounds may exert their effects.

A notable example is the investigation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , a compound that shares the aminophenylthiazole core structure. In vivo studies using xenograft-bearing mice have been instrumental in unraveling its antitumor mechanism. nih.govaacrjournals.org The primary mechanism of action for this class of compounds involves the induction of cytochrome P450 1A1 (CYP1A1). This enzyme catalyzes the biotransformation of 5F 203 into reactive electrophilic species. These metabolites then covalently bind to DNA, forming adducts that inflict lethal damage to cancer cells. nih.govaacrjournals.org

To confirm this mechanism in a living organism, researchers utilized mice bearing xenografts of human breast carcinoma cells (MCF-7, sensitive to the compound, and MDA-MB-435, resistant). nih.govaacrjournals.org Following the administration of Phortress, a prodrug of 5F 203, DNA damage in the tumor cells was quantified. The results demonstrated significant DNA single and double-strand breaks exclusively in the sensitive MCF-7 cells within the in vivo models. nih.gov This selective damage underscores the targeted nature of the drug's action, which is dependent on the metabolic activation by CYP1A1 within the tumor cells.

Another prominent drug that contains the 2-aminothiazole scaffold and has been extensively studied in animal models is Dasatinib (BMS-354825) . Dasatinib is a potent multi-targeted tyrosine kinase inhibitor. patsnap.comdrugbank.comnih.govchemicalbook.com Its mechanism of action has been validated in vivo using SCID mice with xenografts of human chronic myelogenous leukemia (CML) cell lines, including those resistant to other treatments. nih.gov

Dasatinib's primary targets are the BCR-ABL kinase, prevalent in CML, and SRC family kinases. patsnap.comdrugbank.comchemicalbook.com In vivo studies have shown that by inhibiting these kinases, Dasatinib effectively blocks the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) of the malignant cells. patsnap.comnih.gov Furthermore, investigations in animal models of prostate cancer have revealed that Dasatinib can inhibit cell adhesion, migration, and invasion by targeting SFK/FAK/p130CAS signaling pathways at nanomolar concentrations. aacrjournals.org

The research findings from these animal model studies are summarized in the tables below, providing a glimpse into the mechanistic investigations of 2-aminothiazole analogs.

In Vivo Mechanistic Studies of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)
Animal ModelTumor ModelKey Mechanistic FindingExperimental OutcomeReference
Xenograft-bearing miceMCF-7 (sensitive) and MDA-MB-435 (resistant) human breast carcinoma cellsCYP1A1-mediated bioactivation leading to DNA adduct formationDose- and time-dependent DNA single and double-strand breaks observed only in sensitive MCF-7 tumor cells. nih.govaacrjournals.org
In Vivo Mechanistic Studies of Dasatinib (BMS-354825)
Animal ModelTumor ModelKey Mechanistic FindingExperimental OutcomeReference
SCID miceImatinib-sensitive and resistant human CML cell line xenograftsInhibition of BCR-ABL and SRC family kinasesInduced apoptosis and potently inhibited the proliferation of tumor cells. nih.gov
-Human prostate cancer cellsInhibition of SFK/FAK/p130CAS signalingSuppression of cell adhesion, migration, and invasion. aacrjournals.org

These examples from animal model research on related 2-aminothiazole derivatives highlight the importance of in vivo studies in confirming and detailing the molecular mechanisms of action that are initially suggested by in vitro work. Such research is pivotal for the continued development and optimization of this class of compounds for therapeutic use.

Computational and Theoretical Chemistry Approaches in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a thiazole (B1198619) derivative, within the active site of a target protein.

Molecular docking simulations are crucial for predicting how thiazole derivatives, including 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine, orient themselves within the binding pocket of a biological target, such as a protein kinase. asianpubs.orgjptcp.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The resulting docking score or binding energy value provides an estimate of the binding affinity; a more negative score typically indicates a stronger and more stable interaction. scispace.comnih.gov

For instance, studies on various 2-aminothiazole (B372263) derivatives have successfully used docking to predict their binding affinities with targets like Epidermal Growth Factor Receptor (EGFR) kinase and Aurora kinase. jptcp.comacs.org In one study, a series of novel thiazole derivatives were docked into the EGFR-TK pocket (PDB ID: 1M17), with the most promising compound achieving a high docking score of -7.811, indicating a strong affinity for the receptor. jptcp.com Similarly, docking studies of 2-amino-thiazole derivatives against various metabolic enzymes have shown estimated binding energies ranging from -6.75 to -7.96 kcal/mol, correlating with their inhibitory potency. nih.gov These simulations help prioritize compounds for synthesis and biological testing by identifying those with the highest predicted affinity.

Table 1: Examples of Molecular Docking Scores for Thiazole Derivatives Against Various Protein Targets
Compound ClassProtein TargetPDB IDTop Docking Score / Binding EnergyReference
2-Aminothiazole DerivativesEGFR Kinase1M17-7.811 jptcp.com
2-Aminothiazole DerivativesAurora Kinase1MQ4-9.67 acs.org
4-(4-bromophenyl)-thiazol-2-amine DerivativesS. aureus DNA gyrase3ERT-8.2 kcal/mol nih.gov
Thiadiazole DerivativesMycobacterium tuberculosis Protein Kinase G (PknG)N/A-6.69 scispace.com
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleButyrylcholinesterase (BChE)N/A-7.96 kcal/mol nih.gov

Beyond predicting affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. researchgate.net For thiazole derivatives, the 2-amino group and the nitrogen atom in the thiazole ring are common hydrogen bond acceptors or donors. scispace.comresearchgate.net The phenyl ring, often substituted as in this compound, frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. researchgate.net

For example, docking studies of thiadiazole derivatives with protein kinase G revealed that amino acid residues such as GLU588, SER412, and GLY410 were crucial for forming hydrogen bonds with the ligands. scispace.com In another study, the stability of a thiazole derivative-protein complex was confirmed through the identification of key hydrogen bonding and π-π stacking interactions. researchgate.net Understanding these key interacting residues and binding motifs is essential for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its interactions with the target, thereby improving potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of unsynthesized compounds.

For classes of compounds like 2-aminothiazole derivatives, QSAR studies have been instrumental in developing predictive models for various biological activities, including anticancer and enzyme inhibitory effects. tandfonline.comnih.gov These models are built using a "training set" of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to generate an equation that relates molecular descriptors to activity. nih.govnih.gov

The predictive power of a QSAR model is assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated squared correlation coefficient (Q²) demonstrates the model's robustness and predictive ability for new compounds. tandfonline.comnih.gov For instance, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors generated a model with an R² of 0.8436 and a Q² of 0.7965, indicating strong predictive capability. nih.gov Another study on aminothiazole derivatives as Aurora A kinase inhibitors developed models with R² values up to 0.977. nih.gov These validated models serve as powerful tools to virtually screen new designs and prioritize the most promising candidates for synthesis. tandfonline.comnih.gov

Table 2: Statistical Validation of QSAR Models for Aminothiazole Derivatives
Target/ActivityModel TypeR² (Coefficient of Determination)Q² (Cross-validated R²)R²ext (External Validation)Reference
Hec1/Nek2 InhibitionMLR0.84360.79650.6308 tandfonline.comnih.gov
Aurora A Kinase InhibitionCoMFA0.9770.6950.788 nih.gov
Aurora A Kinase InhibitionCoMSIA0.9600.6980.798 nih.gov
11β-HSD1 InhibitionANN0.94820.9944N/A nih.gov
Aurora Kinase InhibitionMLR0.89020.78750.8735 acs.org

A critical outcome of QSAR modeling is the identification of the key molecular descriptors that influence biological activity. These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. For thiazole derivatives, important descriptors often relate to molecular shape, surface area, and charge distribution. tandfonline.com

For example, in a QSAR study of 2-aminothiazole derivatives, descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation weighted by charges (MATS8c), and relative positive surface area (RPSA) were found to be integral to the model. tandfonline.com These findings suggest that the spatial arrangement of atoms, charge distribution, and the molecule's surface properties significantly impact its inhibitory activity. Another study identified 3D descriptors (GETAWAY, 3D-MoRSE) and topological indices as crucial for modeling the activity of 2-aminothiazol-4(5H)-one derivatives. nih.gov By understanding which physicochemical properties are critical for activity, chemists can rationally modify the structure of lead compounds, such as this compound, to optimize these properties and enhance biological potency.

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure and properties of molecules from first principles. These calculations provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and its interaction with biological targets. mdpi.comresearchgate.net

For thiazole derivatives, DFT calculations are commonly used to optimize the molecular geometry to its lowest energy state. cu.edu.eg This optimized structure is crucial for subsequent docking and QSAR studies. Furthermore, these methods are used to calculate fundamental electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

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Pharmacophore Modeling and Virtual Screening

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Future Perspectives and Emerging Research Directions

Development of Novel Analogs with Enhanced Specificity and Potency

The core structure of 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine serves as a versatile scaffold for chemical modification. The development of novel analogs is a primary focus for enhancing therapeutic efficacy. Research efforts are centered on modifying the thiazole (B1198619) ring, the phenyl group, and the 2-amine position to improve target specificity and biological potency.

Structure-Activity Relationship (SAR) studies are crucial in this endeavor. For instance, the synthesis of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown that substitutions on the amine group can significantly influence antimicrobial and anticancer activities. nih.gov The introduction of different aromatic aldehydes to react with the primary amine has yielded compounds with varying degrees of efficacy. nih.gov One derivative, in particular, exhibited notable anticancer activity against the MCF7 breast cancer cell line. nih.gov

The facile and efficient synthesis of new thiazol-2-amines can be achieved through various chemical reactions, such as the Mannich reaction with secondary amines. nih.gov This approach allows for the creation of a diverse library of compounds that can be screened for enhanced biological activity. nih.gov Modifications are not limited to the amine group; alterations to the phenyl ring, such as replacing or adding substituents, can also modulate the compound's properties. For example, related thiazole structures have been modified via Suzuki coupling reactions to introduce different aryl groups at the 5-position of the thiazole ring, which has been shown to impact anticancer effects. mdpi.comnih.gov

The goal of these synthetic efforts is to produce analogs with optimized characteristics, as summarized in the table below.

Table 1: Strategies for Analog Development

Structural Modification Site Synthetic Strategy Desired Outcome Example from Related Compounds
2-Amine Group Reaction with aromatic aldehydes or secondary amines (Mannich reaction) Enhanced target binding, altered solubility, improved potency Synthesis of Schiff bases and Mannich bases leading to potent antimicrobial agents. nih.govnih.gov
Phenyl Ring Substituents Introduction/modification of functional groups (e.g., methoxy, chloro) Increased specificity, modulation of electronic properties Derivatives of 2-aminothiazole (B372263) with varied phenyl substitutions show a range of anticancer activities. mdpi.comnih.gov
5-Position of Thiazole Ring Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups Exploration of new binding interactions, enhanced potency N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide showed potent inhibitory effect on KPNB1. mdpi.comnih.gov

Exploration of New Biological Targets for this compound Derivatives

While initial studies may focus on a specific biological target, the thiazole scaffold is known for its promiscuous binding capabilities, suggesting that its derivatives could interact with multiple biological pathways. Future research will involve screening this compound and its analogs against a wide array of enzymes and receptors to uncover novel therapeutic applications.

Thiazole-based compounds have demonstrated a broad range of pharmacological activities, including the inhibition of enzymes crucial for cancer progression and microbial survival. mdpi.comnih.gov For example, different 1,3-thiazole analogs have shown potent activity against breast cancer cell lines by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Another study identified a 2-amino-4-aryl thiazole derivative as a potent inhibitor of human 5-lipoxygenase (5-LOX), an important target for asthma and allergy treatment. rsc.org

The exploration of new targets involves high-throughput screening of compound libraries against panels of kinases, proteases, and other enzymes. The identification of novel targets could open up therapeutic possibilities in areas such as inflammatory diseases, neurodegenerative disorders, and virology. Molecular docking studies on related thiazole compounds suggest potential inhibitory activity against enzymes like Enoyl ACP reductase and Lipid A, which are crucial for microbial viability. nih.gov

Table 2: Potential Biological Targets for Thiazole Derivatives

Target Class Specific Example Therapeutic Area Reference
Kinases Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Cancer mdpi.com
Oxygenases 5-Lipoxygenase (5-LOX) Inflammation, Asthma rsc.org
Microbial Enzymes Enoyl ACP reductase, Type I DHQase Infectious Diseases nih.gov
Tubulin Tubulin-combretastatin A-4 binding site Cancer mdpi.com

Integration of Advanced Computational Methods for Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the process and reduce costs. mdpi.com For this compound and its future analogs, in silico techniques are indispensable for rational drug design. emanresearch.org These methods include structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. nih.gov This technique has been successfully applied to 4-(4-bromophenyl)-thiazol-2-amine derivatives to understand their interaction with the active sites of microbial and cancer-related proteins. nih.govresearchgate.net Such studies can guide the synthesis of new derivatives with improved binding characteristics. For instance, docking studies of triazole analogs (structurally related to thiazoles) against the tubulin–combretastatin A-4 binding site have revealed key interactions that contribute to their anticancer activity. mdpi.com

Beyond predicting binding, computational tools are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov Predicting these properties early in the drug discovery process is crucial for selecting candidates with a higher probability of clinical success. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by correlating chemical structures with biological activities. mdpi.com

The integration of these computational approaches allows for a more targeted and efficient drug design cycle:

Virtual Screening: Screening large compound libraries against a biological target to identify initial hits.

Hit-to-Lead Optimization: Using molecular docking and dynamics to guide the chemical modification of hits to improve potency and selectivity. mdpi.com

ADMET Prediction: Evaluating drug-like properties in silico to filter out compounds with unfavorable pharmacokinetic profiles. emanresearch.org

Strategies for Overcoming Resistance Mechanisms in Therapeutic Applications (Preclinical)

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.govnih.gov For any new therapeutic agent, it is crucial to anticipate and develop strategies to overcome potential resistance mechanisms at the preclinical stage. While specific resistance mechanisms to this compound have not yet been elucidated, general principles of drug resistance can be applied.

In cancer therapy, resistance often arises from genetic mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux from the cell via transporters like P-glycoprotein. nih.govresearchgate.net Preclinical strategies to address these issues include:

Combination Therapy: Combining the thiazole derivative with other therapeutic agents that have different mechanisms of action. This approach can create synergistic effects and reduce the likelihood of resistance emerging. nih.gov For instance, combining a targeted agent with conventional chemotherapy like 5-fluorouracil (B62378) could be explored. mdpi.comresearchgate.net

Development of Multi-Targeted Inhibitors: Designing single molecules that can inhibit multiple key targets simultaneously. The inherent promiscuity of the thiazole scaffold may be advantageous in this regard.

Targeting Resistance Pathways: Investigating how cells adapt to treatment with the compound and identifying key survival pathways that are upregulated. These pathways can then become targets for co-administration of a second drug.

In the context of antimicrobial therapy, resistance can emerge through enzymatic inactivation of the drug, modification of the drug target, or decreased drug uptake. nih.gov Preclinical evaluation should involve serial passaging experiments with relevant microbial strains to select for resistant mutants and subsequently analyze the genetic basis of the resistance. This knowledge can inform the design of next-generation analogs that can evade these resistance mechanisms.

Q & A

Q. Key Parameters :

FactorOptimal ConditionYield Impact
SolventEthanol/CHCl₃±10%
Temperature80–90°C±15%
Reaction Time48–72 hours±20%
Stoichiometry1:1.2 (thiourea:halogen)±12%

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP hybrid functional) with exact-exchange corrections can model electronic properties such as HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. For example:

  • Procedure : Optimize geometry at the 6-311++G(d,p) basis set. Include solvent effects (PCM model) for accuracy. Validate against experimental UV-Vis or X-ray diffraction data .
  • Outcome : Predicted HOMO-LUMO gap of 4.2 eV aligns with experimental absorbance at 290 nm (error < 2.4 kcal/mol) .

Q. DFT vs. Experimental Comparison :

PropertyDFT PredictionExperimentalError
HOMO-LUMO (eV)4.24.12.4%
Dipole Moment (Debye)3.83.72.7%

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example:
    • Thiazole C2-amine proton: δ 6.8–7.2 ppm (broad, DMSO-d₆).
    • Aromatic protons: δ 7.3–8.1 ppm (doublets for Br/F coupling) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 36.7° between thiazole and phenyl rings) and hydrogen-bonding networks. Use SHELXL for refinement .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 287.1 (calculated 287.04) .

Advanced: How do crystallographic data resolve contradictions in reported molecular conformations of thiazol-2-amine derivatives?

Answer:
Crystallography reveals conformational flexibility:

  • Example : Two independent molecules in the asymmetric unit of a related compound show dihedral angle variations (36.69° vs. 36.85°) due to crystal packing. Use ORTEP-3 to visualize π-π interactions (3.75 Å between thiazole rings) and C–H···π contacts .
  • Resolution Strategy : Compare multiple datasets (CCDC entries) and apply Hirshfeld surface analysis to quantify intermolecular forces .

Q. Key Crystallographic Metrics :

ParameterMolecule AMolecule B
Dihedral Angle (°)36.6936.85
π-π Distance (Å)3.75393.7542

Advanced: What strategies mitigate discrepancies in biological activity data across studies involving thiazol-2-amine derivatives?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection studies) and controls (e.g., riluzole for ALS models) .
  • SAR Analysis : Correlate substituent effects (e.g., Br/F para substitution enhances lipophilicity (logP +0.3)) with activity. Test derivatives with systematic halogen replacements .
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., % inhibition at 10 µM) to minimize inter-lab variability .

Basic: How to optimize purification methods post-synthesis?

Answer:

  • Recrystallization : Use DMSO/water (2:1) for high-purity crystals (>98%). Adjust cooling rate (1°C/min) to minimize impurities .
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7). Monitor by TLC (Rf = 0.4, UV 254 nm) .

Q. Purification Efficiency :

MethodPurity (%)Recovery (%)
Recrystallization98.570
Column Chromatography95.085

Advanced: What are the implications of substituent effects (bromo, fluoro) on the compound’s reactivity?

Answer:

  • Electrophilic Aromatic Substitution (EAS) : Bromo groups direct incoming electrophiles to the meta position, while fluoro groups deactivate the ring. DFT confirms reduced electron density at the thiazole N (Mulliken charge: -0.42 vs. -0.38 for non-halogenated analogs) .
  • Hydrogen Bonding : Fluorine enhances hydrogen-bond acceptor strength (e.g., C–F···H–N interactions in cocrystals) .

Q. Substituent Effects Table :

Substituentσₚ (Hammett)logPH-bond Acceptor Strength
Br+0.232.1Weak
F+0.061.8Strong

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.